molecular formula C18H19N3O2S B6477294 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide CAS No. 2640822-58-6

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide

Cat. No. B6477294
CAS RN: 2640822-58-6
M. Wt: 341.4 g/mol
InChI Key: YMMJPZYAZIOEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide” is a chemical compound that contains a pyrazole ring. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . Specific structural details for “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide” were not found in the available resources.


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Specific chemical reactions involving “N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide” were not found in the available resources.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, focusing on six unique applications:

Antileishmanial Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide has shown promising antileishmanial properties. Research indicates that pyrazole derivatives, including this compound, exhibit significant activity against Leishmania species. These compounds can inhibit the growth of Leishmania parasites, making them potential candidates for developing new treatments for leishmaniasis .

Antimalarial Activity

This compound also demonstrates antimalarial activity. Studies have shown that pyrazole derivatives can effectively inhibit Plasmodium species, the causative agents of malaria. The compound’s ability to suppress the growth of Plasmodium parasites highlights its potential as a therapeutic agent in malaria treatment .

Anticancer Properties

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide has been investigated for its anticancer properties. Pyrazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. This compound can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation and growth .

Antibacterial Activity

The compound has shown antibacterial activity against a range of bacterial strains. Pyrazole derivatives, including N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide, can disrupt bacterial cell walls and inhibit bacterial growth. This makes it a potential candidate for developing new antibacterial agents to combat bacterial infections .

Antifungal Properties

Research has also explored the antifungal properties of this compound. Pyrazole derivatives have been found to exhibit antifungal activity against various fungal species. The compound can inhibit fungal growth and proliferation, making it a potential therapeutic agent for treating fungal infections .

Anti-inflammatory Effects

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide has demonstrated anti-inflammatory effects in various studies. Pyrazole derivatives can modulate inflammatory pathways and reduce inflammation. This compound’s ability to inhibit pro-inflammatory cytokines and enzymes suggests its potential use in treating inflammatory diseases .

Neuroprotective Effects

Research has indicated that N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide may have neuroprotective effects. Pyrazole derivatives can protect neurons from damage and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

BMC Chemistry MDPI Molecules Sigma-Aldrich MDPI Heterocycles IJCRT : BMC Chemistry : MDPI Molecules

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups attached to the pyrazole core.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding . The specific interactions would depend on the nature of the target and the functional groups present in the compound.

Biochemical Pathways

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

For instance, the presence of a pyrazole core could potentially influence the compound’s solubility, absorption, and metabolic stability .

Result of Action

Similar compounds with a pyrazole core have been reported to show a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-21-18(12-13-19-21)16-9-7-15(8-10-16)11-14-20-24(22,23)17-5-3-2-4-6-17/h2-10,12-13,20H,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJPZYAZIOEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.